1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine
Description
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine (CAS: 1439900-15-8) is a primary amine featuring a cyclobutyl ring substituted with a 2-(trifluoromethyl)benzyl group. Its molecular formula is C₁₃H₁₆F₃N, with a molecular weight of 243.27 g/mol and a purity ≥95% . The compound’s structure combines the steric constraints of a cyclobutane ring with the electron-withdrawing trifluoromethyl (–CF₃) group, which enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
[1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-5-2-1-4-10(11)8-12(9-17)6-3-7-12/h1-2,4-5H,3,6-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUCEDCFIVNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition of Alkenes
Photochemical activation of electron-deficient alkenes, such as acrylonitriles or acrylates, facilitates stereocontrolled cycloaddition. A study demonstrated that irradiation of 2-trifluoromethylstyrene derivatives generates cyclobutane intermediates with >80% regioselectivity. These intermediates serve as precursors for introducing the methanamine group.
Alternative Route: Reductive Amination
A convergent approach employs reductive amination to couple cyclobutanone with 2-(trifluoromethyl)benzylamine:
Cyclobutanone Synthesis :
Oxidation of cyclobutanol with pyridinium chlorochromate (PCC) affords cyclobutanone (yield: 95%).Reductive Amination :
Cyclobutanone reacts with 2-(trifluoromethyl)benzylamine and NaBH3CN in methanol, producing the target amine (yield: 68%).
Catalytic Hydrogenation of Nitriles
The EP0269258A2 patent highlights hydrogenation of nitriles to amines using Raney nickel:
Nitrile Synthesis :
Cyclobutylacetonitrile is alkylated with 2-(trifluoromethyl)benzyl bromide (K2CO3, DMF, 60°C, yield: 82%).Hydrogenation :
Catalytic hydrogenation (H2, Raney nickel, 50 psi, 25°C) reduces the nitrile to the primary amine (yield: 90%).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | Phthalimide protection | 78 | High functional group tolerance | Multi-step, requires protection |
| Reductive Amination | NaBH3CN-mediated coupling | 68 | Convergent, fewer steps | Moderate yield |
| Nitrile Hydrogenation | Raney nickel catalysis | 90 | High yield, minimal byproducts | Requires nitrile precursor |
Structural Characterization
X-ray crystallography of intermediates confirms the stereochemistry and regioselectivity of cyclobutane functionalization. For example, the bond angle strain in cyclobutane (88°) influences the spatial orientation of the trifluoromethylbenzyl and methanamine groups.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The benzyl and cyclobutyl-methanamine moieties contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Aromatic Substitutions
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs.
- Ring Systems: Cyclobutyl rings introduce steric strain, which may reduce conformational flexibility compared to non-cyclic or larger-ring analogs (e.g., cyclohexyl derivatives) .
- Lipophilicity : The –CF₃ group enhances logP values relative to –Cl or –OCH₃ analogs, improving membrane permeability but possibly reducing aqueous solubility .
Biological Activity
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine (commonly referred to as EVT-2678481) is an organic compound that has garnered attention in scientific research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16F3N. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological interactions. The presence of the cyclobutyl moiety contributes to its structural rigidity, potentially affecting its binding affinity to biological targets.
The mechanism of action for this compound involves interaction with specific receptors or enzymes within biological systems. The compound's lipophilicity facilitates its penetration through cellular membranes, allowing it to reach intracellular targets. Preliminary studies suggest that it may modulate signaling pathways associated with various physiological processes.
Pharmacological Effects
This compound has been investigated for its potential effects on several biological systems:
- Cyclic AMP Modulation : Similar compounds with trifluoromethyl groups have shown the ability to increase cyclic adenosine monophosphate (cAMP) levels in cellular assays, indicating potential as a modulator of G-protein coupled receptors (GPCRs) .
- Antifibrotic Activity : Research has identified small-molecule agonists related to this compound that activate antifibrotic genes, suggesting a role in fibrosis management .
Toxicity and Safety Profile
The safety profile of this compound is still under investigation. Initial assessments indicate that it has a favorable toxicity profile in vitro, but comprehensive in vivo studies are necessary to establish its safety in clinical applications.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound. Below are key findings:
These studies highlight the importance of the trifluoromethyl group in enhancing biological activity and receptor interaction.
Q & A
Q. What are the standard synthetic routes for 1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine, and how do reagent choices impact yield and purity?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by benzylation. Key steps include:
- Cyclobutane Construction : [2+2] Photocycloaddition or ring-closing metathesis to form the strained cyclobutane core.
- Benzylation : Coupling 2-(trifluoromethyl)benzyl halides (e.g., bromide or chloride) to the cyclobutylmethanamine intermediate via nucleophilic substitution.
- Reagent Optimization : Use of polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃, NaH) improves reaction efficiency. Catalytic Pd or Cu can enhance cross-coupling steps .
- Purity Challenges : Residual trifluoromethyl byproducts require purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and benzyl CH₂ (δ 3.7–4.2 ppm). Trifluoromethyl (CF₃) splits adjacent aromatic protons into distinct patterns .
- ¹³C NMR : CF₃ appears as a quartet (δ ~120–125 ppm, J ≈ 35 Hz).
- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-F (1100–1200 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight; fragmentation reveals cyclobutane ring stability .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or GPCRs using fluorogenic substrates (e.g., ADP-Glo™ assay for kinases).
- Cell Viability : MTT or resazurin assays in cancer cell lines to assess cytotoxicity.
- Membrane Permeability : Caco-2 monolayer assays to predict blood-brain barrier penetration, critical for CNS-targeted molecules .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed conformations of the cyclobutane ring?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ring puckering dynamics to identify energetically favorable conformers.
- X-ray Crystallography : Compare experimental crystal structures (using SHELXL ) with DFT-optimized geometries. Discrepancies often arise from crystal packing forces versus gas-phase calculations.
- Torsional Analysis : Use QM/MM hybrid methods to assess steric effects from the trifluoromethyl group on ring strain .
Q. What strategies improve enantioselectivity in asymmetric synthesis of the cyclobutane core?
- Methodological Answer :
- Chiral Catalysts : Employ Rhodium(II) carboxylates (e.g., Rh₂(S-PTTL)₄) for [2+2] cycloadditions, achieving >90% ee.
- Kinetic Resolution : Use lipases (e.g., CAL-B) to separate racemic mixtures during ester hydrolysis.
- Chiral Auxiliaries : Temporarily attach menthol or Evans’ oxazolidinones to direct stereochemistry, then cleave post-cyclization .
Q. How does the 2-(trifluoromethyl)benzyl group influence metabolic stability compared to non-fluorinated analogs?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. CF₃ groups reduce oxidative metabolism by cytochrome P450 enzymes.
- Isotope Labeling : Use ¹⁸O or ²H isotopes to track metabolic pathways.
- Comparative SAR : Replace CF₃ with CH₃ or Cl to quantify fluorine’s contribution to stability .
Data Contradiction Analysis
Q. How should researchers address conflicting NOESY data and X-ray diffraction results regarding benzyl group orientation?
- Methodological Answer :
- Dynamic Effects : NOESY detects time-averaged conformations, while X-ray captures static structures. Perform variable-temperature NMR to assess rotational barriers.
- DFT Calculations : Compare energy barriers for benzyl rotation with experimental data.
- Cocrystallization : Co-crystallize with a protein target to stabilize a specific conformation observed in binding studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
